molecular formula C10H15NOS B3213667 3-Methoxybenzyl(2-aminoethyl) sulfide CAS No. 112393-89-2

3-Methoxybenzyl(2-aminoethyl) sulfide

Cat. No. B3213667
CAS RN: 112393-89-2
M. Wt: 197.3 g/mol
InChI Key: BMTHBKFDNSAUAN-UHFFFAOYSA-N
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Description

3-Methoxybenzyl(2-aminoethyl) sulfide is a chemical compound . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .


Synthesis Analysis

The synthesis of 3-Methoxybenzyl(2-aminoethyl) sulfide could involve several steps. Amines are typically synthesized through nitration, conversion from the nitro group to an amine, and bromination . Sodium sulfinates can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The molecular structure of 3-Methoxybenzyl(2-aminoethyl) sulfide is related to its parent compound, 3-Methoxybenzyl alcohol, which has a molecular weight of 138.1638 . The structure of amines is also relevant, as they are derivatives of ammonia in which hydrogen atoms are replaced by hydrocarbon groups .


Chemical Reactions Analysis

The chemical reactions of 3-Methoxybenzyl(2-aminoethyl) sulfide could be influenced by its acidity, which can be described by its pKa value . The pKa value is directly related to the structure of the compound and changes depending on the solvent the compound is used in .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxybenzyl(2-aminoethyl) sulfide would be influenced by its structure and composition . Properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point are all relevant .

Scientific Research Applications

Pharmaceutical Research

This compound serves as a crucial building block in the synthesis of innovative drug candidates, contributing to the development of targeted therapies for a range of health conditions . Its unique chemical structure and reactivity enable researchers to explore new avenues in drug discovery, unlocking the potential for more effective and personalized treatments .

Material Science

In the realm of material science, researchers leverage the compound’s distinct properties to engineer novel materials with enhanced performance characteristics . This includes improved thermal stability, mechanical strength, or optical properties .

Agrochemical Industry

The compound’s exceptional quality ensures reliable results, making it a valuable asset in the agrochemical industry . It can be used in the development of new pesticides or fertilizers, contributing to increased agricultural productivity .

Specialty Chemical Industries

The compound is also used in specialty chemical industries . Its unique blend of reactivity and selectivity makes it a valuable resource in the production of a wide range of specialty chemicals .

Advanced Research and Development

It can be used in a variety of experimental setups, contributing to groundbreaking discoveries across various scientific fields .

Synthesis of C-glycosyl-aminoethyl Sulfide Derivatives

The compound can be used in the synthesis of C-glycosyl-aminoethyl sulfide derivatives . This opens up new possibilities in the field of organic chemistry, enabling the development of new synthetic routes and methodologies .

Mechanism of Action

While the specific mechanism of action for 3-Methoxybenzyl(2-aminoethyl) sulfide is not provided, amines, in general, have been studied extensively. For instance, aminoglycosides, a class of antibiotics, inhibit protein synthesis by promoting mistranslation and elimination of proofreading .

Future Directions

The future directions of research into 3-Methoxybenzyl(2-aminoethyl) sulfide could involve improving its environmental stability, as has been suggested for sulfide solid-state electrolytes . Additionally, the development of new molecules with potent activity against otherwise highly resistant pathogens is a potential area of interest .

properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-12-10-4-2-3-9(7-10)8-13-6-5-11/h2-4,7H,5-6,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTHBKFDNSAUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzyl(2-aminoethyl) sulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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